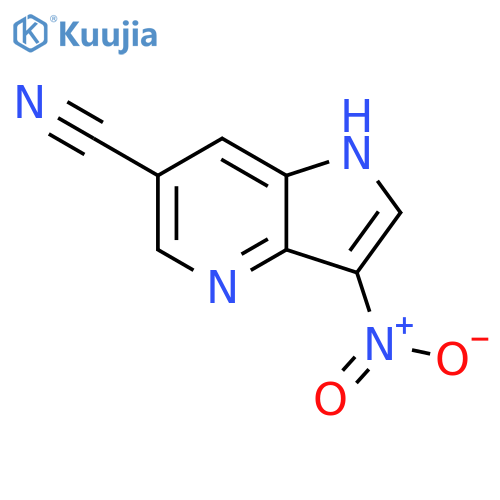

Cas no 1190320-48-9 (6-Cyano-3-nitro-4-azaindole)

6-Cyano-3-nitro-4-azaindole 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-3-nitro-4-azaindole

- 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 3-nitro-

- 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

-

- インチ: 1S/C8H4N4O2/c9-2-5-1-6-8(11-3-5)7(4-10-6)12(13)14/h1,3-4,10H

- InChIKey: VOPWOZFJHBFVKJ-UHFFFAOYSA-N

- SMILES: C12C([N+]([O-])=O)=CNC1=CC(C#N)=CN=2

6-Cyano-3-nitro-4-azaindole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672650-100mg |

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

1190320-48-9 | 98% | 100mg |

¥2156.00 | 2024-08-09 | |

| TRC | C998625-2mg |

6-Cyano-3-nitro-4-azaindole |

1190320-48-9 | 2mg |

$ 65.00 | 2022-06-06 | ||

| TRC | C998625-10mg |

6-Cyano-3-nitro-4-azaindole |

1190320-48-9 | 10mg |

$ 160.00 | 2022-06-06 | ||

| TRC | C998625-1mg |

6-Cyano-3-nitro-4-azaindole |

1190320-48-9 | 1mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672650-250mg |

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

1190320-48-9 | 98% | 250mg |

¥3994.00 | 2024-08-09 |

6-Cyano-3-nitro-4-azaindole 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

6-Cyano-3-nitro-4-azaindoleに関する追加情報

6-Cyano-3-nitro-4-azaindole: A Comprehensive Overview

The compound 6-Cyano-3-nitro-4-azaindole, identified by the CAS registry number CAS No. 1190320-48-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of azaindoles, which are heterocyclic aromatic compounds with a nitrogen atom in the indole ring. The presence of a cyano group at position 6 and a nitro group at position 3 introduces unique electronic and structural properties, making it a subject of interest in both academic research and industrial development.

Recent studies have highlighted the importance of 6-Cyano-3-nitro-4-azaindole in the field of medicinal chemistry. The compound has been investigated for its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting various diseases. Its ability to act as a precursor for more complex structures has been demonstrated in several research papers, where it has been used to synthesize compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.

The synthesis of 6-Cyano-3-nitro-4-azaindole involves a multi-step process that typically includes the formation of an indole derivative followed by functionalization with cyano and nitro groups. Researchers have explored various synthetic pathways, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production.

In terms of chemical properties, 6-Cyano-3-nitro-4-azaindole exhibits high stability under standard conditions, which is crucial for its application in diverse environments. The compound's electronic properties, influenced by the electron-withdrawing cyano and nitro groups, make it an attractive candidate for use in materials science. For instance, it has been studied as a component in organic semiconductors and light-emitting diodes (LEDs), where its ability to modulate electronic transitions is highly valued.

The application of 6-Cyano-3-nitro-4-azaindole extends beyond traditional chemistry into interdisciplinary fields such as nanotechnology and biotechnology. In nanotechnology, it has been used as a functionalizing agent for nanoparticles, enhancing their stability and bioavailability. In biotechnology, its role as an inhibitor or activator in enzymatic reactions has been explored, opening new avenues for enzyme engineering and drug delivery systems.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 6-Cyano-3-nitro-4-azaindole's molecular interactions. Advanced molecular modeling techniques have provided insights into its binding affinities with various biomolecules, paving the way for its use in rational drug design. These computational studies complement experimental findings, offering a comprehensive view of the compound's behavior at both macroscopic and microscopic levels.

In conclusion, 6-Cyano-3-nitro

1190320-48-9 (6-Cyano-3-nitro-4-azaindole) Related Products

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)